{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the cyano and propyl groups. Subsequent steps involve the attachment of the amino and oxoethoxy groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also incorporate purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- {2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}propanoic acid
- {2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}butanoic acid
Uniqueness
{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its benzothiophene core and the presence of both cyano and oxoethoxy groups make it a versatile compound for various applications.
Properties
CAS No. |
883549-56-2 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[2-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C16H20N2O4S/c1-2-3-10-4-5-11-12(7-17)16(23-13(11)6-10)18-14(19)8-22-9-15(20)21/h10H,2-6,8-9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
SBFJCXFMIIDCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C#N)NC(=O)COCC(=O)O |
Origin of Product |
United States |
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